molecular formula C18H19N3O5S B2664585 3-nitro-N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzamide CAS No. 896265-97-7

3-nitro-N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzamide

Cat. No.: B2664585
CAS No.: 896265-97-7
M. Wt: 389.43
InChI Key: ZUIMNZFVQJGSRE-UHFFFAOYSA-N
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Description

3-nitro-N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzamide is a complex organic compound that features a nitro group, a benzamide core, and a phenylsulfonyl-pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzamide typically involves multi-step organic reactions. One common synthetic route starts with the nitration of benzamide to introduce the nitro group. This is followed by the formation of the pyrrolidine ring, which is then sulfonylated with phenylsulfonyl chloride. The final step involves the coupling of the sulfonylated pyrrolidine with the nitrobenzamide under appropriate conditions, such as the use of a base like triethylamine in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated systems for precise addition of reagents.

Chemical Reactions Analysis

Types of Reactions

3-nitro-N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Substitution: Nucleophiles like amines or thiols.

    Coupling: Boronic acids, palladium catalysts, bases like potassium carbonate.

Major Products

    Reduction: 3-amino-N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Coupling: Biaryl compounds when using Suzuki-Miyaura coupling.

Scientific Research Applications

3-nitro-N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-nitro-N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzamide depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The nitro group can participate in redox reactions, while the sulfonyl group can enhance binding affinity through hydrogen bonding and van der Waals interactions .

Comparison with Similar Compounds

Similar Compounds

    3-nitrobenzamide: Lacks the pyrrolidine and phenylsulfonyl groups.

    N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzamide: Lacks the nitro group.

    3-nitro-N-(pyrrolidin-2-yl)methylbenzamide: Lacks the phenylsulfonyl group.

Uniqueness

3-nitro-N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the nitro group, phenylsulfonyl group, and pyrrolidine ring makes it a versatile compound for various applications .

Properties

IUPAC Name

N-[[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O5S/c22-18(14-6-4-7-15(12-14)21(23)24)19-13-16-8-5-11-20(16)27(25,26)17-9-2-1-3-10-17/h1-4,6-7,9-10,12,16H,5,8,11,13H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUIMNZFVQJGSRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2)CNC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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